Cas no 1005302-23-7 (4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide)

4-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a 4-fluorobenzenesulfonyl group and a 4-chlorobenzamide moiety. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the development of biologically active molecules. The presence of both sulfonyl and amide groups enhances its potential as a scaffold for targeting specific protein interactions. The compound’s well-defined stereochemistry and functional group diversity allow for precise modifications, supporting research in drug discovery and pharmacological studies. Its stability under standard laboratory conditions further facilitates handling and experimental applications.
4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide structure
1005302-23-7 structure
Product Name:4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No:1005302-23-7
MF:C22H18ClFN2O3S
MW:444.906326770782
CID:5507226
Update Time:2025-10-20

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
    • 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
    • Inchi: 1S/C22H18ClFN2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27)
    • InChI Key: BXYZCMPGAGHFMG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=C(F)C=C1)(=O)=O)(=O)C1=CC=C(Cl)C=C1

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Pricemore >>

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Additional information on 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Comprehensive Overview of 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS No. 1005302-23-7)

The compound 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS No. 1005302-23-7) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. This molecule features a unique structural framework combining a tetrahydroquinoline core with benzenesulfonyl and benzamide substituents, making it a subject of interest for medicinal chemists and researchers exploring novel therapeutic agents.

In recent years, the scientific community has shown growing interest in sulfonamide-containing compounds due to their diverse biological activities. The presence of both 4-fluorobenzenesulfonyl and 4-chlorobenzamide moieties in this molecule suggests potential applications in targeted drug discovery programs. Researchers are particularly interested in how such structural features might influence receptor binding affinity and selectivity, which are critical factors in developing new generation pharmaceuticals.

The tetrahydroquinoline scaffold present in this compound is known to be a privileged structure in medicinal chemistry. Many FDA-approved drugs contain this structural motif, which contributes to their pharmacokinetic properties and target engagement. When combined with the fluorinated and chlorinated aromatic systems, this creates a molecule with potentially interesting electronic properties and metabolic stability - two key considerations in modern drug design.

From a synthetic chemistry perspective, CAS No. 1005302-23-7 presents several interesting challenges and opportunities. The sulfonamide linkage between the tetrahydroquinoline and fluorobenzene groups requires careful synthetic planning to ensure proper regioselectivity and yield. Meanwhile, the amide bond formation at the 7-position of the tetrahydroquinoline core demands optimization to avoid side reactions. These synthetic considerations are frequently discussed in organic chemistry forums and research publications.

Current trends in pharmaceutical research emphasize the importance of structure-activity relationship (SAR) studies for compounds like 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. Researchers are particularly interested in how modifications to the fluorine or chlorine substituents might affect biological activity. This aligns with broader industry interests in halogen bonding interactions and their role in drug-target interactions.

The physicochemical properties of this compound, including its logP, solubility, and pKa values, are subjects of significant research interest. These parameters are crucial for understanding the compound's drug-likeness and potential for further development. Computational chemists frequently investigate such properties using advanced molecular modeling techniques and QSAR approaches.

In the context of current pharmaceutical trends, this compound's structural features make it relevant to several hot research areas. The incorporation of both fluorine and chlorine atoms addresses the growing interest in halogenated pharmaceuticals, which account for an increasing percentage of new drug approvals. Additionally, the sulfonamide group maintains its importance in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

Analytical characterization of CAS No. 1005302-23-7 presents its own set of challenges and opportunities. Modern techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography are essential for confirming the structure and purity of this compound. These analytical methods are frequently searched topics among chemistry professionals working with complex organic molecules.

The potential biological activities of this compound remain an area of active investigation. While specific applications cannot be claimed without experimental validation, the structural features suggest possible interactions with various biological targets. This has led to significant interest from researchers working in hit-to-lead optimization programs and fragment-based drug discovery initiatives.

From a safety and handling perspective, proper protocols must be followed when working with this compound, as with any research chemical. While not classified as hazardous under standard regulations, appropriate laboratory practices should always be observed. This includes using proper personal protective equipment and working in adequately ventilated areas - topics that receive considerable attention in laboratory safety training programs.

The commercial availability of 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide makes it accessible for research purposes, though quantities may be limited due to its specialized nature. Researchers often search for information about custom synthesis options and scale-up possibilities for such compounds, reflecting the growing demand for structurally complex building blocks in drug discovery.

In conclusion, CAS No. 1005302-23-7 represents an interesting case study in modern medicinal chemistry. Its combination of tetrahydroquinoline, fluorobenzenesulfonyl, and chlorobenzamide functionalities creates a molecule worthy of further investigation. As pharmaceutical research continues to evolve, compounds with such structural complexity will likely play increasingly important roles in addressing unmet medical needs through innovative therapeutic approaches.

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